molecular formula C15H25NO2 B2813727 N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide CAS No. 1396750-34-7

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide

Cat. No. B2813727
CAS RN: 1396750-34-7
M. Wt: 251.37
InChI Key: LFRVMPRTEMROAF-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide, also known as KPP-10, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. KPP-10 belongs to the class of cyclohexene carboxamide derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • A study by Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) outlines a synthesis process for cyclohexenones, which could be applicable to compounds like N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide. They utilized a simple, efficient, and environmentally friendly method involving acetophenone, aromatic aldehydes, and acetoacetanilide (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).

  • Bourke and Collins (1996) described a synthesis route starting from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, potentially relevant to the synthesis of this compound (Bourke & Collins, 1996).

Catalysis and Oxidation Studies

  • Kuznetsova et al. (2018) explored the catalytic action of N-Hydroxyphthalimide (NHPI) with transition metals in cyclohexene oxidation, potentially applicable to similar compounds (Kuznetsova et al., 2018).

  • Lemaire, Ribaucour, Carlier, and Minetti (2001) investigated the low-temperature oxidation pathways of cyclohexane derivatives, providing insights into the oxidation behavior of related compounds (Lemaire, Ribaucour, Carlier, & Minetti, 2001).

Pharmaceutical Applications

  • Amaye, Harper, and Jackson-Ayotunde (2021) synthesized N-benzamide enaminone analogs, structurally related to cyclohexenones, for potential anticonvulsant activities (Amaye, Harper, & Jackson-Ayotunde, 2021).

Structural and Mechanistic Studies

  • Hawkins (1973) explored reactions of 2′-cyclohexylcyclohexanespiro-3′-oxaziridine, providing insights into the structural behavior of cyclohexyl-based compounds (Hawkins, 1973).

  • He et al. (2017) conducted a study on the carboxamidation of cyclic diazo compounds, which could offer insights into the reactions of this compound (He et al., 2017).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h2,5,12-14,17H,1,3-4,6-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRVMPRTEMROAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2CCC=CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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